molecular formula C17H16N2O B274096 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime

Cat. No.: B274096
M. Wt: 264.32 g/mol
InChI Key: NBBRBCNWJLUMIY-FBMGVBCBSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime typically involves the reaction of 1-methylindole with phenylacetaldehyde oxime under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime apart from other similar compounds is its unique combination of the indole and phenylethylidene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine

InChI

InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-17(14)19)16(18-20)11-13-7-3-2-4-8-13/h2-10,12,20H,11H2,1H3/b18-16+

InChI Key

NBBRBCNWJLUMIY-FBMGVBCBSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C(=N/O)/CC3=CC=CC=C3

SMILES

CN1C=C(C2=CC=CC=C21)C(=NO)CC3=CC=CC=C3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=NO)CC3=CC=CC=C3

Origin of Product

United States

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